molecular formula C15H14INO2 B7764192 2-ethoxy-N-(4-iodophenyl)benzamide CAS No. 5561-41-1

2-ethoxy-N-(4-iodophenyl)benzamide

Cat. No.: B7764192
CAS No.: 5561-41-1
M. Wt: 367.18 g/mol
InChI Key: GLYSFJGWZNPKSM-UHFFFAOYSA-N
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Description

2-ethoxy-N-(4-iodophenyl)benzamide is an organic compound with the molecular formula C15H14INO2 It is a benzamide derivative characterized by the presence of an ethoxy group at the second position and an iodophenyl group at the fourth position of the benzamide structure

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethoxy-N-(4-iodophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14INO2/c1-2-19-14-6-4-3-5-13(14)15(18)17-12-9-7-11(16)8-10-12/h3-10H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLYSFJGWZNPKSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90970945
Record name 2-Ethoxy-N-(4-iodophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90970945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5561-41-1
Record name 2-Ethoxy-N-(4-iodophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90970945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(4-iodophenyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethoxybenzoic acid and 4-iodoaniline.

    Amidation Reaction: The 2-ethoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. This intermediate is then reacted with 4-iodoaniline in the presence of a base, such as triethylamine (TEA), to form the desired benzamide.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the use of hazardous reagents and solvents. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(4-iodophenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom in the 4-iodophenyl group can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: The presence of the iodophenyl group makes it suitable for coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are typically used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 2-ethoxy-N-(4-azidophenyl)benzamide, while a Suzuki-Miyaura coupling reaction can produce a biaryl derivative.

Scientific Research Applications

2-ethoxy-N-(4-iodophenyl)benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of biological processes and as a probe in biochemical assays.

    Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(4-iodophenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the context of its application and the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

    2-ethoxy-N-(4-bromophenyl)benzamide: Similar structure but with a bromine atom instead of iodine.

    2-ethoxy-N-(4-chlorophenyl)benzamide: Similar structure but with a chlorine atom instead of iodine.

    2-ethoxy-N-(4-fluorophenyl)benzamide: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

2-ethoxy-N-(4-iodophenyl)benzamide is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The iodine atom can participate in specific reactions, such as coupling reactions, that are less favorable with other halogens.

Biological Activity

2-Ethoxy-N-(4-iodophenyl)benzamide is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. The presence of an ethoxy group and a 4-iodophenyl moiety enhances its reactivity and pharmacological properties, making it a valuable candidate for drug development. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and potential therapeutic applications.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and iodophenyl groups influence the compound's binding affinity and specificity towards these targets. Research indicates that it may modulate the activity of various proteins involved in critical biological pathways, including those related to cancer and metabolic disorders.

Anticancer Properties

Studies have demonstrated that this compound exhibits significant anticancer activity. In vitro assays have shown that this compound can inhibit cell proliferation in various cancer cell lines. For example, it has been evaluated for its effects on MEK1 and PI3K pathways, which are crucial in cancer cell survival and proliferation .

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
A5495.0MEK1 inhibition
D543.5PI3K inhibition

Metabolic Effects

Recent studies have explored the compound's role in enhancing insulin signaling pathways. It has been identified as a potential inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a negative regulator of insulin signaling. In particular, one derivative demonstrated high inhibitory potency (IC50 = 0.07 µM) and selectivity over other phosphatases, suggesting its potential application in treating type 2 diabetes mellitus .

Table 2: PTP1B Inhibition Data

CompoundIC50 (µM)Selectivity Ratio
Compound 10m0.0732-fold over TCPTP

Case Study 1: Antitumor Efficacy in Vivo

A study involving athymic nude mice bearing A549 lung tumors showed that oral administration of a related compound resulted in significant inhibition of tumor growth and reduced phosphorylation of ERK1/2 and Akt pathways at two hours post-administration. This highlights the potential in vivo efficacy of compounds related to this compound in targeting oncogenic pathways .

Case Study 2: Insulin Sensitization

In another study focusing on metabolic effects, compounds derived from the benzamide structure were tested for their ability to enhance glucose uptake in insulin-stimulated cells. The results indicated that these compounds could significantly improve glucose metabolism without cytotoxic effects, suggesting their utility in managing insulin resistance conditions .

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